molecular formula C8H11ClN6 B1481341 7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 2098085-64-2

7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B1481341
CAS No.: 2098085-64-2
M. Wt: 226.67 g/mol
InChI Key: NUQZSJDMQNVQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C8H11ClN6 and its molecular weight is 226.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7-(2-azidoethyl)-3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN6/c9-7-5-11-8-6-14(2-1-12-13-10)3-4-15(7)8/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQZSJDMQNVQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds, potentially altering their pharmacokinetics and pharmacodynamics.

Additionally, this compound has been found to bind to certain protein kinases, which play crucial roles in cell signaling pathways. The binding of this compound to protein kinases can modulate their activity, leading to changes in downstream signaling events that regulate various cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For example, the binding of this compound to cytochrome P450 enzymes can inhibit their catalytic activity, thereby affecting the metabolism of other compounds.

In addition, this compound can interact with DNA and RNA, leading to changes in gene expression. This interaction is facilitated by the azido group, which can form covalent bonds with nucleic acids, thereby influencing transcription and translation processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Additionally, this compound can bind to plasma proteins, which affects its bioavailability and distribution within the body.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 2
7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.